6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-5-6-1-9(2-6)3-7(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLGVJSDQLUGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37942-83-9 | |
| Record name | 6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the compound 2,2-bis(bromomethyl)-1,3-propanediol. This compound undergoes a series of reactions, including protection of hydroxyl groups, cyclization, and introduction of the amino group . The overall yield of this synthesis is around 31% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Bioisosteric Replacement
The compound serves as a bioisostere for the phenyl ring in drug design. Research has shown that replacing phenyl rings with spiro[3.3]heptane structures can enhance the physicochemical properties of drugs while retaining or improving their biological activity. This is particularly relevant for compounds like Vorinostat and Sonidegib, where spiro[3.3]heptane derivatives demonstrated comparable or superior efficacy compared to their phenyl counterparts .
Antinociceptive Activity
Studies have indicated that derivatives of 6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride exhibit significant antinociceptive effects. For instance, experiments conducted on mice showed that compounds derived from this structure provided analgesia similar to that of established local anesthetics like Benzocaine, suggesting potential applications in pain management therapies .
Structure-Activity Relationship Studies
The structural characteristics of this compound facilitate investigations into structure-activity relationships (SAR). By modifying the spiro structure and analyzing the resultant biological activity, researchers can identify optimal configurations for enhancing drug efficacy and reducing side effects.
Polymer Chemistry
The unique structural properties of spiro compounds allow for their use in developing advanced materials. Incorporating this compound into polymer matrices can lead to materials with improved mechanical properties and thermal stability, making them suitable for various industrial applications.
Chiral Catalysts
The chiral nature of spiro compounds enables their use as chiral catalysts in asymmetric synthesis. This application is crucial in pharmaceutical manufacturing, where the synthesis of enantiomerically pure compounds is often required.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s unique spirocyclic structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design and biochemical research .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride
- CAS : 91618803
- Molecular Formula: C₉H₁₅NO₂·HCl
- SMILES : C1C(CC12CC(C2)C(=O)O)CN.Cl
- Key Features: A spirocyclic compound with a bicyclo[3.3]heptane core, an aminomethyl substituent at position 6, and a carboxylic acid group at position 2. The hydrochloride salt enhances solubility and stability .
Physicochemical Properties :
- Collision Cross-Section (CCS) :
Potential applications include medicinal chemistry (e.g., rigid scaffolds for receptor binding) or analytical standards due to its distinct CCS profile.
Comparison with Structural Analogs
6-Amino-6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic Acid Hydrochloride
- CAS: Not provided
- Molecular Formula: C₉H₁₂F₃NO₂·HCl
- Key Differences: Substituent: Trifluoromethyl (-CF₃) replaces aminomethyl (-CH₂NH₂). Impact:
- Increased lipophilicity (logP ↑) due to -CF₃, enhancing membrane permeability.
- Electronegative -CF₃ may alter electronic interactions in binding pockets.
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic Acid
- CAS : 1087798-38-6
- Molecular Formula: C₁₃H₂₁NO₄
- Key Differences :
- Substituent : Boc-protected amine (-NHBoc) instead of free -NH₂.
- Impact :
- Increased molecular weight (255.31 g/mol vs. 213.69 g/mol for the target compound).
- Boc group enhances stability during synthesis but requires deprotection for bioactivity. Synthesis: Uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and benzotriazol-1-ol (HOBt) in DMF .
Methyl 6-Aminospiro[3.3]heptane-2-carboxylate Hydrochloride
- CAS : 1808249-67-3
- Molecular Formula: C₁₀H₁₆ClNO₂
- Key Differences :
- Functional Groups : Methyl ester (-COOCH₃) replaces carboxylic acid (-COOH).
- Impact :
- Increased lipophilicity (logP ↑), suitable for prodrug strategies.
- Requires hydrolysis for activation in biological systems.
6-Hydroxyspiro[3.3]heptane-2-carboxylic Acid
- CID : 28952046
- Molecular Formula : C₈H₁₂O₃
- Key Differences: Substituent: Hydroxyl (-OH) replaces aminomethyl (-CH₂NH₂). Impact:
- Enhanced hydrogen-bonding capacity (solubility ↑).
- Reduced basicity compared to the amine-containing analog.
Structural and Functional Group Analysis
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Impact |
|---|---|---|---|
| Target Compound | -CH₂NH₂·HCl | 213.69 | Zwitterionic, high solubility |
| 6-(Trifluoromethyl) analog | -CF₃ | 263.66 | Lipophilic, electron-withdrawing |
| Boc-protected analog | -NHBoc | 255.31 | Stabilized amine, requires deprotection |
| Methyl ester analog | -COOCH₃ | 217.69 | Prodrug potential, enhanced absorption |
| 6-Hydroxy analog | -OH | 168.18 | Polar, hydrogen-bond donor |
Challenges :
- Synthetic complexity of spirocyclic systems.
- Balancing solubility (via -COOH or -OH) vs. bioavailability (via esters or -CF₃).
References (CAS 91618803) (CID 47003593) (CAS 1087798-38-6) (methyl ester hydrochloride) (Boc-protected synthesis) (CID 28952046)
Biological Activity
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 28345-67-7
- Molecular Formula : C8H13NO2·HCl
- Molecular Weight : 173.65 g/mol
- Purity : Typically ≥ 97%
The compound features a spirocyclic structure, which is known to enhance its biological activity by providing a rigid framework that can mimic natural substrates in biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other spirocyclic compounds that have shown efficacy against proteases and other enzyme classes.
- Receptor Binding : Its structural conformation allows it to interact with various receptors, potentially modulating signaling pathways involved in disease processes.
Research Findings
A review of the literature reveals several key studies that highlight the biological activity of this compound:
- Anticancer Activity : Research has indicated that spiro[3.3]heptane derivatives exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been incorporated into drug designs targeting cancer pathways, demonstrating significant potency in preclinical models .
- Neuroprotective Effects : Studies have suggested that spirocyclic compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
- Antimicrobial Properties : Some derivatives of the spiro[3.3]heptane scaffold have shown activity against bacterial strains, suggesting that this compound could also possess antimicrobial properties .
Case Studies
Several case studies illustrate the application of this compound in various therapeutic contexts:
Q & A
Basic: What are the common synthetic routes for 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step procedures starting with spiro[3.3]heptane derivatives. Key steps include:
- Step 1: Preparation of a spiro[3.3]heptane-2-carboxylic acid ester (e.g., methyl or ethyl ester) as a core intermediate .
- Step 2: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. For example, reacting the ester with ethylamine followed by LiAlH₄ reduction to form the primary amine .
- Step 3: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or water) to improve stability and solubility .
Critical Considerations: - Symmetry in the spirocyclic core simplifies regioselectivity during functionalization .
- Boc-protection of the amine group (e.g., using tert-butyl dicarbonate) is often employed to prevent side reactions during intermediate steps .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Post-synthesis characterization involves:
- Elemental Analysis: Confirms stoichiometry (e.g., C: 43.49%, H: 7.30%, N: 8.45% for related spiro compounds) .
- Spectroscopy:
- X-ray Crystallography: Resolves spatial arrangement, critical for confirming spirocyclic geometry .
Data Table:
| Parameter | Experimental Value | Calculated Value | Source |
|---|---|---|---|
| C (%) | 43.48 | 43.49 | |
| H (%) | 7.31 | 7.30 | |
| pKa (carboxylic) | 2.8 | 2.7 |
Advanced: How can researchers optimize yield in multi-step synthesis?
Methodological Answer:
Yield optimization requires addressing:
- Intermediate Purification: Use column chromatography or recrystallization to isolate intermediates (e.g., tert-butyl-protected derivatives achieve >85% purity) .
- Catalyst Selection: Pd-catalyzed amination steps (e.g., Buchwald-Hartwig conditions) improve efficiency in azaspiro compound synthesis .
- Reaction Monitoring: Real-time techniques like TLC or in-situ IR spectroscopy detect side products (e.g., over-reduction of amines) .
Case Study:
A nine-step synthesis of a related thiaspiro compound achieved 87% yield in the final step by optimizing solvent polarity (switching from pyridine to DMF) and reaction time .
Advanced: How to resolve contradictions in spectroscopic data for spirocyclic compounds?
Methodological Answer:
Contradictions often arise from conformational flexibility or solvent effects. Strategies include:
- Variable-Temperature NMR: Distinguishes dynamic processes (e.g., ring puckering) by observing coalescence of proton signals at elevated temperatures .
- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data .
- Isotopic Labeling: ¹³C-labeled intermediates clarify ambiguous carbon environments in crowded spectra .
Advanced: What computational approaches predict the compound’s conformational stability?
Methodological Answer:
- Molecular Dynamics (MD): Simulates spirocyclic ring dynamics in explicit solvents (e.g., water or DMSO) to identify low-energy conformers .
- Torsional Analysis: Evaluates energy barriers for bridgehead rotations (e.g., 6-membered transition states in spiro[3.3]heptanes) .
- Docking Studies: Models interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Advanced: How do structural modifications influence biological activity in spirocyclic analogs?
Methodological Answer:
- Amino Acid Substitutions: Replacing the carboxylic acid with a sulfonamide group enhances blood-brain barrier penetration in neuroactive compounds .
- Ring Expansion: Spiro[3.4]octane analogs show improved metabolic stability compared to spiro[3.3]heptanes due to reduced ring strain .
- Comparative Data Table:
| Analog | Target Affinity (IC₅₀) | Metabolic Stability (t₁/₂) | Source |
|---|---|---|---|
| Spiro[3.3]heptane derivative | 12 nM | 1.2 h | |
| Spiro[3.4]octane derivative | 8 nM | 3.5 h |
Advanced: What strategies address solubility challenges in pharmacological assays?
Methodological Answer:
- Salt Screening: Co-crystallization with counterions (e.g., besylate or tosylate) improves aqueous solubility beyond the hydrochloride form .
- Prodrug Design: Esterification of the carboxylic acid (e.g., ethyl ester) enhances cell membrane permeability, with in vivo hydrolysis regenerating the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
